Cas no 923177-14-4 (3-(butane-1-sulfonamido)propanoic acid)

3-(butane-1-sulfonamido)propanoic acid 化学的及び物理的性質
名前と識別子
-
- β-Alanine, N-(butylsulfonyl)-
- 3-(butane-1-sulfonamido)propanoic acid
-
- MDL: MFCD08445063
- インチ: 1S/C7H15NO4S/c1-2-3-6-13(11,12)8-5-4-7(9)10/h8H,2-6H2,1H3,(H,9,10)
- InChIKey: GUZSLCOLDFCWKI-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(CCCC)NCCC(=O)O
3-(butane-1-sulfonamido)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1137741-1g |
3-(Butane-1-sulfonamido)propanoic acid |
923177-14-4 | 95% | 1g |
$298.0 | 2023-03-10 | |
Enamine | EN300-86933-1.0g |
3-(butane-1-sulfonamido)propanoic acid |
923177-14-4 | 1.0g |
$371.0 | 2023-02-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416776-250mg |
3-(Butylsulfonamido)propanoic acid |
923177-14-4 | 95% | 250mg |
¥8587.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416776-2.5g |
3-(Butylsulfonamido)propanoic acid |
923177-14-4 | 95% | 2.5g |
¥15681.00 | 2024-04-25 | |
Ambeed | A1137741-5g |
3-(Butane-1-sulfonamido)propanoic acid |
923177-14-4 | 95% | 5g |
$866.0 | 2023-03-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416776-50mg |
3-(Butylsulfonamido)propanoic acid |
923177-14-4 | 95% | 50mg |
¥7831.00 | 2024-04-25 | |
Enamine | EN300-86933-10.0g |
3-(butane-1-sulfonamido)propanoic acid |
923177-14-4 | 10.0g |
$1593.0 | 2023-02-11 | ||
Enamine | EN300-86933-0.5g |
3-(butane-1-sulfonamido)propanoic acid |
923177-14-4 | 90% | 0.5g |
$465.0 | 2023-09-02 | |
Enamine | EN300-86933-1g |
3-(butane-1-sulfonamido)propanoic acid |
923177-14-4 | 90% | 1g |
$485.0 | 2023-09-02 | |
1PlusChem | 1P019QJJ-250mg |
3-(butane-1-sulfonamido)propanoic acid |
923177-14-4 | 90% | 250mg |
$615.00 | 2023-12-16 |
3-(butane-1-sulfonamido)propanoic acid 関連文献
-
1. Book reviews
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
10. Back matter
3-(butane-1-sulfonamido)propanoic acidに関する追加情報
3-(Butane-1-sulfonamido)propanoic Acid: An Overview of CAS No. 923177-14-4
3-(Butane-1-sulfonamido)propanoic acid (CAS No. 923177-14-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and biotechnological research. This compound belongs to the class of sulfonamides and is characterized by its sulfonamide functional group and a carboxylic acid moiety, making it a valuable candidate for the development of novel therapeutic agents.
The chemical structure of 3-(butane-1-sulfonamido)propanoic acid consists of a three-carbon chain with a sulfonamide group attached to one end and a carboxylic acid group at the other. This arrangement imparts specific physicochemical properties that are crucial for its biological activity and potential pharmaceutical applications. The compound's molecular formula is C7H15NO4S, and its molecular weight is approximately 209.26 g/mol.
In the realm of pharmaceutical research, 3-(butane-1-sulfonamido)propanoic acid has been explored for its potential as a lead compound in the development of new drugs. Recent studies have highlighted its ability to modulate various biological pathways, including those involved in inflammation, oxidative stress, and cellular signaling. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Beyond its anti-inflammatory effects, 3-(butane-1-sulfonamido)propanoic acid has also shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California, San Francisco, found that this compound can protect neurons from oxidative damage and promote neurogenesis, making it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 3-(butane-1-sulfonamido)propanoic acid have been extensively studied to understand its behavior in biological systems. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential factors for its potential use as an oral medication. Additionally, the compound has been found to have low toxicity and high selectivity towards its target receptors, further enhancing its therapeutic potential.
In the context of drug discovery, 3-(butane-1-sulfonamido)propanoic acid has been used as a scaffold for the design and synthesis of novel derivatives with enhanced biological activity. Chemists have employed various synthetic strategies to modify the structure of this compound, aiming to improve its potency, selectivity, and pharmacological properties. For example, the introduction of substituents on the sulfonamide or carboxylic acid groups has led to the development of derivatives with improved anti-inflammatory and neuroprotective effects.
The safety profile of 3-(butane-1-sulfonamido)propanoic acid is another critical aspect that has been thoroughly investigated. Preclinical studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver or kidneys. These findings support its potential for further clinical development.
Clinical trials are currently underway to evaluate the efficacy and safety of 3-(butane-1-sulfonamido)propanoic acid in various therapeutic settings. Early results from Phase I trials have been promising, with the compound demonstrating good safety and tolerability profiles in healthy volunteers. Phase II trials are expected to provide more detailed insights into its therapeutic potential in specific disease conditions.
In conclusion, 3-(butane-1-sulfonamido)propanoic acid (CAS No. 923177-14-4) is a promising compound with a wide range of potential applications in pharmaceutical and biotechnological research. Its unique chemical structure, favorable pharmacokinetic properties, and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs and improving patient outcomes.
923177-14-4 (3-(butane-1-sulfonamido)propanoic acid) Related Products
- 49559-40-2(5-Benzoxazolecarbonyl chloride, 2-cyano-)
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)
- 1246822-09-2(2-bromo-4,5-dichlorobenzene-1-sulfonamide)
- 123707-27-7(Urea,N-methoxy-N,N',N'-trimethyl-)
- 41653-72-9(2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-)
- 1600834-90-9(Cyclopropane, [1-(chloromethyl)-1-methyl-3-(methylthio)propyl]-)
- 1310481-62-9(6-Methoxy-2-methylquinoline-4-carbonitrile)
- 13977-28-1(Embramine Hydrochloride)
- 1443343-55-2(cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol)
- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
